molecular formula C16H20O9 B13917337 Z-Gmca

Z-Gmca

Cat. No.: B13917337
M. Wt: 356.32 g/mol
InChI Key: FQWZGEBZILOCET-BJGSYIFTSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Gmca typically involves the glucosylation of 4-methoxycinnamic acid. The reaction conditions often include the use of glucosyl donors and catalysts to facilitate the formation of the glucopyranosyloxy group . The specific details of the synthetic route and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

Z-Gmca undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and substituted cinnamic acid derivatives .

Scientific Research Applications

Z-Gmca has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific glucopyranosyloxy group and its role in circadian rhythms and plant defense mechanisms . Its ability to undergo various chemical reactions and its wide range of applications in scientific research further highlight its uniqueness.

Properties

Molecular Formula

C16H20O9

Molecular Weight

356.32 g/mol

IUPAC Name

(E)-3-[4-methoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enoic acid

InChI

InChI=1S/C16H20O9/c1-23-9-4-2-8(3-5-12(18)19)10(6-9)24-16-15(22)14(21)13(20)11(7-17)25-16/h2-6,11,13-17,20-22H,7H2,1H3,(H,18,19)/b5-3+/t11-,13-,14+,15-,16-/m1/s1

InChI Key

FQWZGEBZILOCET-BJGSYIFTSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

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